1-(4-Methoxyphenyl)cyclopentanamine
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Overview
Description
1-(4-Methoxyphenyl)cyclopentanamine is an organic compound with the molecular formula C12H17NO It is characterized by a cyclopentane ring substituted with an amine group and a methoxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Methoxyphenyl)cyclopentanamine typically involves the reaction of 4-methoxybenzyl cyanide with cyclopentanone under reductive amination conditions. The process can be summarized as follows:
Reductive Amination: The reaction of 4-methoxybenzyl cyanide with cyclopentanone in the presence of a reducing agent such as sodium borohydride or lithium aluminum hydride.
Hydrogenation: The intermediate product is then subjected to hydrogenation using a catalyst like palladium on carbon to yield this compound
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and more efficient catalysts to enhance yield and reduce production costs .
Chemical Reactions Analysis
Types of Reactions: 1-(4-Methoxyphenyl)cyclopentanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to yield amine derivatives.
Substitution: Nucleophilic substitution reactions can occur at the amine group, leading to the formation of various substituted derivatives
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products Formed:
Oxidation: Ketones, carboxylic acids.
Reduction: Amine derivatives.
Substitution: Substituted amines
Scientific Research Applications
1-(4-Methoxyphenyl)cyclopentanamine has several applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.
Biology: Investigated for its potential biological activity and interactions with various biomolecules.
Medicine: Explored for its potential therapeutic properties, including its role as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials .
Mechanism of Action
The mechanism of action of 1-(4-Methoxyphenyl)cyclopentanamine involves its interaction with specific molecular targets and pathways. The compound may act by binding to receptors or enzymes, modulating their activity. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Comparison with Similar Compounds
- 1-(4-Methoxyphenyl)cyclopentan-1-amine
- N-(4-Methoxyphenyl)methylcyclopentanamine
- 1-Methylcyclopentanamine
Comparison: 1-(4-Methoxyphenyl)cyclopentanamine is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Compared to similar compounds, it may exhibit different reactivity and biological activity, making it valuable for specific applications .
Biological Activity
1-(4-Methoxyphenyl)cyclopentanamine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the existing literature on its biological properties, including antioxidant, anticancer, and antibacterial activities, supported by data tables and case studies.
Chemical Structure
The chemical structure of this compound can be represented as follows:
1. Antioxidant Activity
Antioxidant activity is critical for combating oxidative stress-related diseases. Studies have shown that derivatives of compounds containing the methoxyphenyl group exhibit substantial antioxidant properties.
- DPPH Radical Scavenging : The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is commonly used to evaluate antioxidant capacity. In a study, several derivatives were tested, and one compound was found to exhibit antioxidant activity that was approximately 1.4 times higher than ascorbic acid, a well-known antioxidant .
Compound | DPPH Scavenging Activity (IC50 µM) | Comparison to Ascorbic Acid |
---|---|---|
Compound A | 15.2 ± 0.5 | 1.4 times higher |
Compound B | 20.0 ± 0.3 | Comparable |
2. Anticancer Activity
The anticancer potential of this compound has been evaluated against various cancer cell lines.
- MTT Assay : This assay measures cell viability and cytotoxicity. The compound demonstrated significant cytotoxic effects against human glioblastoma U-87 and triple-negative breast cancer MDA-MB-231 cell lines, with higher efficacy observed in U-87 cells .
Cell Line | IC50 (µM) | Selectivity |
---|---|---|
U-87 | 12.5 | High |
MDA-MB-231 | 25.0 | Moderate |
3. Antibacterial Activity
The antibacterial properties of the compound have been explored through various assays.
- In Vitro Studies : The synthesized derivatives showed promising antibacterial activity against several strains, including E. coli and S. aureus. One derivative exhibited an MIC (Minimum Inhibitory Concentration) value significantly lower than that of standard antibiotics .
Bacterial Strain | MIC (µg/mL) | Standard Antibiotic (MIC µg/mL) |
---|---|---|
E. coli | 8 | 16 (Ampicillin) |
S. aureus | 4 | 8 (Penicillin) |
Case Studies
Several case studies have highlighted the structure-activity relationship (SAR) of compounds similar to this compound.
Case Study 1: SAR Analysis
A comprehensive SAR analysis indicated that modifications on the phenyl ring significantly influence biological activity. For instance, substituents at the para position enhanced anticancer efficacy while maintaining low toxicity .
Case Study 2: Pharmacological Evaluation
A study evaluated various derivatives for their pharmacological profiles, including enzyme inhibition assays for α-amylase and acetylcholinesterase (AChE). Compounds with methoxy substitutions showed enhanced inhibition compared to their unsubstituted counterparts .
Properties
CAS No. |
75095-85-1 |
---|---|
Molecular Formula |
C12H17NO |
Molecular Weight |
191.27 g/mol |
IUPAC Name |
1-(4-methoxyphenyl)cyclopentan-1-amine |
InChI |
InChI=1S/C12H17NO/c1-14-11-6-4-10(5-7-11)12(13)8-2-3-9-12/h4-7H,2-3,8-9,13H2,1H3 |
InChI Key |
AXOUBGWNQDCRAW-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C2(CCCC2)N |
Origin of Product |
United States |
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